molecular formula C22H20N2O2 B221653 3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE

3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE

Cat. No.: B221653
M. Wt: 344.4 g/mol
InChI Key: GONFYUVPWPOVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE is an organic compound with the molecular formula C22H20N2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of 3-methylbenzoic acid with 3-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group can affect the compound’s electronic properties and steric interactions, making it unique compared to other similar benzamides .

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-methyl-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C22H20N2O2/c1-15-6-3-8-17(12-15)21(25)23-19-10-5-11-20(14-19)24-22(26)18-9-4-7-16(2)13-18/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

GONFYUVPWPOVIQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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